4-Formyl-3,5-dimethylbenzoic acid
Overview
Description
4-Formyl-3,5-dimethylbenzoic acid is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 .
Molecular Structure Analysis
The molecular structure of 4-Formyl-3,5-dimethylbenzoic acid consists of a benzene ring substituted with two methyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis
The predicted boiling point of 4-Formyl-3,5-dimethylbenzoic acid is 349.8±30.0 °C and its predicted density is 1.218±0.06 g/cm3 . The compound has a predicted pKa value of 3.92±0.10 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-Formyl-3,5-dimethylbenzoic acid plays a significant role in chemical synthesis, particularly in the formation of specific derivatives. For instance, a study demonstrated its use in the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles, leading to the formation of 4-formyl derivatives. This process is crucial for creating specialized chemical compounds with potential applications in various fields (Attaryan et al., 2006).
Catabolism and Bacterial Metabolism
In microbiological studies, 4-Formyl-3,5-dimethylbenzoic acid has been observed in the catabolic pathways of certain bacterial strains. For example, its derivative, 4-hydroxy-3,5-dimethylbenzoic acid, was found to undergo distinct metabolic pathways in different bacteria, such as Rhodococcus rhodochrous and Pseudomonas sp., illustrating its importance in understanding bacterial metabolism and potential applications in biotechnology (Cain et al., 1997).
Electrochemical Studies
The electrochemical properties of derivatives of 4-Formyl-3,5-dimethylbenzoic acid have been studied, which is crucial in understanding their potential applications in electronic and catalytic systems. For instance, the polarographic behavior of arylazo pyrazoles, which are related to 4-Formyl-3,5-dimethylbenzoic acid derivatives, has been explored (Ravindranath et al., 1983).
Solid-Phase Synthesis Applications
4-Formyl-3,5-dimethylbenzoic acid derivatives have been utilized in the synthesis of linkers and resins for solid-phase synthesis, a method widely used in peptide and non-peptide synthesis. This showcases its versatility and utility in advanced chemical synthesis techniques (Jin et al., 2001).
Future Directions
properties
IUPAC Name |
4-formyl-3,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOYWONAPNDHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethylbenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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